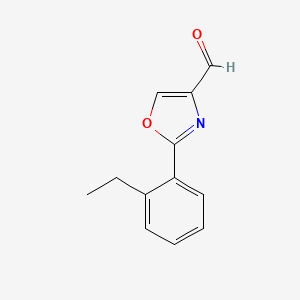

2-(2-Ethyl-phenyl)-oxazole-4-carbaldehyde

Description

2-(2-Ethyl-phenyl)-oxazole-4-carbaldehyde is an oxazole derivative featuring a five-membered heterocyclic aromatic ring containing nitrogen and oxygen atoms. The compound is distinguished by an aldehyde group at the 4-position of the oxazole ring and a 2-ethylphenyl substituent at the 2-position. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol. The ethyl group at the ortho position of the phenyl ring introduces steric and electronic effects that influence its chemical reactivity and biological interactions .

Oxazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The aldehyde functional group in this compound enhances its utility as a synthetic intermediate, enabling participation in condensation, nucleophilic addition, and cross-coupling reactions .

Properties

IUPAC Name |

2-(2-ethylphenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPAXCCBOOJHRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2=NC(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695858 | |

| Record name | 2-(2-Ethylphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-24-8 | |

| Record name | 2-(2-Ethylphenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-Ethyl-phenyl)-oxazole-4-carbaldehyde is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. Oxazole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features an oxazole ring substituted with an ethyl group on the phenyl ring and an aldehyde functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Anticancer Activity

Research indicates that oxazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to induce apoptosis in cancer cells. For instance, studies on related oxazole derivatives revealed that they could cleave PARP (Poly (ADP-ribose) polymerase) and induce DNA laddering, which are hallmarks of apoptosis .

2. Antimicrobial Activity

Oxazoles have demonstrated antimicrobial properties against various pathogens. A study highlighted the effectiveness of oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating a potential application in treating infections .

3. Anti-inflammatory Properties

Compounds within the oxazole class have also been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been noted in several studies, suggesting a therapeutic role in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study: Anticancer Potential

In a study investigating the structure-activity relationship (SAR) of oxazole derivatives, a compound structurally related to this compound was shown to inhibit tumor growth significantly in xenograft models at doses as low as 50 mg/kg . This finding underscores the potential of this compound class in cancer therapy.

Case Study: Antimicrobial Efficacy

A comparative analysis of various oxazole derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against common pathogens, demonstrating promising antimicrobial activity .

The mechanisms through which this compound exerts its biological effects likely involve interaction with specific enzymes and receptors:

- Apoptosis Induction : The ability to cleave PARP suggests that these compounds may activate intrinsic apoptotic pathways.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis or interference with metabolic pathways may explain the observed antimicrobial effects.

Scientific Research Applications

Biological Applications

1.1 Anticancer Activity

Research indicates that oxazole derivatives demonstrate significant anticancer properties. Studies have shown that 2-(2-Ethyl-phenyl)-oxazole-4-carbaldehyde can induce apoptosis in various cancer cell lines. For instance, compounds similar to this oxazole derivative have been tested against glioblastoma cells, revealing promising cytotoxic effects through mechanisms involving DNA damage and apoptosis induction .

1.2 Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Oxazole derivatives have been evaluated for their efficacy against both bacterial and fungal strains. In vitro studies have shown that certain oxazole compounds exhibit moderate to excellent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

1.3 Antidiabetic Effects

Oxazole derivatives are also being investigated for their antidiabetic properties. Compounds with similar structures have demonstrated the ability to lower glucose levels in diabetic models, indicating a potential role in managing diabetes .

Material Science Applications

Beyond biological applications, this compound may find utility in material science:

- Fluorescent Materials : Oxazoles are known for their fluorescent properties, making them suitable candidates for developing new fluorescent materials used in sensors and imaging applications.

- Polymer Chemistry : The compound can serve as a building block in polymer synthesis, contributing to materials with unique thermal or optical properties.

Case Study 1: Anticancer Screening

A study conducted on a library of oxazole derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Evaluation

In a comparative study of several oxazole derivatives, this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be developed into a potent antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Oxazole-4-carbaldehyde Derivatives

Structural and Electronic Effects of Substituents

The biological and chemical properties of oxazole-4-carbaldehydes are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic reactivity, making these compounds suitable for Suzuki-Miyaura couplings. Electron-donating groups (e.g., -OCH₃, -CH₂CH₃) improve solubility and π-π stacking in materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.